4-Ethoxy-3-methylpicolinonitrile

Description

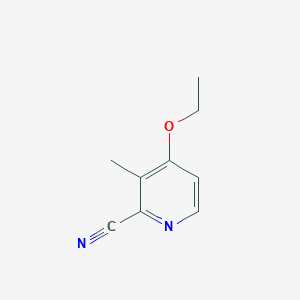

4-Ethoxy-3-methylpicolinonitrile is a heterocyclic nitrile derivative featuring an ethoxy group at the 4-position and a methyl group at the 3-position of the pyridine ring.

Picolinonitrile derivatives are pivotal intermediates in medicinal and agrochemical research due to their versatility in forming pharmacophores. For instance, 4-alkoxy-3-hydroxypicolinic acids, synthesized via nitrile hydrolysis and substitution reactions from precursors like 2-hydroxypicolinonitrile, demonstrate the importance of alkoxy and nitrile groups in modulating biological activity . Similarly, 4-formyl-3-(methoxymethoxy)picolinonitrile highlights the role of protecting groups (e.g., methoxymethoxy) in stabilizing reactive intermediates during multi-step syntheses .

Its nitrile group may serve as a reactive handle for further functionalization, such as cyclization or nucleophilic substitution.

Properties

Molecular Formula |

C9H10N2O |

|---|---|

Molecular Weight |

162.19 g/mol |

IUPAC Name |

4-ethoxy-3-methylpyridine-2-carbonitrile |

InChI |

InChI=1S/C9H10N2O/c1-3-12-9-4-5-11-8(6-10)7(9)2/h4-5H,3H2,1-2H3 |

InChI Key |

NTPCSZQTAPALDJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C(=NC=C1)C#N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-3-methyl-pyridine-2-carbonitrile can be achieved through several methods. One common approach involves the reaction of 3-methyl-2-pyridinecarbonitrile with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of 4-ethoxy-3-methyl-pyridine-2-carbonitrile may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-3-methyl-pyridine-2-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LAH) or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products Formed

Oxidation: Pyridine N-oxides.

Reduction: Primary amines.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

4-Ethoxy-3-methyl-pyridine-2-carbonitrile has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-ethoxy-3-methyl-pyridine-2-carbonitrile depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing biological pathways. The nitrile group can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and binding properties.

Comparison with Similar Compounds

4-Ethoxy-3-methylpicolinonitrile vs. 3-Ethoxy-2-(2-pyridinyl)propenonitrile

- Structural Differences: The latter features a propenonitrile backbone with a pyridine ring at the 2-position, whereas the former is a pyridine derivative with substituents at the 3- and 4-positions.

- Reactivity: The propenonitrile in compound (3) () undergoes nucleophilic addition with glycine esters, forming AlkylN-[2-cyano-2-(2-pyridinyl)ethenyl]glycinates, whereas this compound’s nitrile may favor hydrolysis or cyclization due to steric and electronic effects .

4-Alkoxy-3-hydroxypicolinic Acids ()

- Functional Groups: The hydroxyl and carboxylic acid groups in these compounds contrast with the nitrile and methyl groups in this compound.

- Applications : Hydroxypicolinic acids are often used as chelating agents or enzyme inhibitors, while nitrile derivatives are precursors for heterocyclic drug scaffolds .

4-Formyl-3-(methoxymethoxy)picolinonitrile ()

Physicochemical Properties

- Lipophilicity: The ethoxy and methyl groups in this compound likely increase logP compared to hydroxylated analogs, enhancing bioavailability.

- Stability : Nitriles are generally stable under acidic conditions but susceptible to hydrolysis under basic or enzymatic conditions, unlike carboxylic acids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.